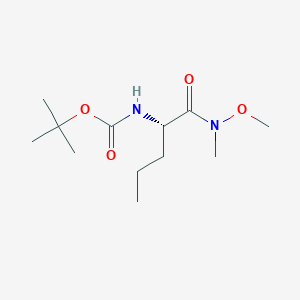

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate

描述

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a methoxy(methyl)amino group, and a carbamate functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tert-butyl ester: The initial step involves the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Introduction of the methoxy(methyl)amino group: This step involves the reaction of the tert-butyl ester with a methoxy(methyl)amine derivative under controlled conditions to introduce the methoxy(methyl)amino group.

Carbamate formation: The final step involves the reaction of the intermediate product with a suitable isocyanate to form the carbamate functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反应分析

Oxidation Reactions

This compound undergoes oxidation at specific functional groups, particularly the carbamate and methoxy(methyl)amino moieties. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | 0–5°C, dichloromethane | Epoxidized diol derivatives | 60–70% | |

| Calcium hypochlorite | RT, aqueous/organic biphasic | Epoxide intermediates | 60:40 diastereomeric ratio |

Mechanistic Insight : Epoxidation occurs via electrophilic addition to the alkene group, with stereochemical outcomes influenced by the chiral environment of the starting material .

Reduction Reactions

Selective reduction of carbonyl groups or carbamate functionalities has been documented:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Primary amine derivatives | Requires Boc deprotection | |

| NaBH₄ | MeOH, 0°C | Alcohol intermediates | Limited to ketone reduction |

Example : Reduction with LiAlH₄ cleaves the carbamate group, yielding (S)-4-methylpentan-2-amine .

Substitution Reactions

Nucleophilic substitution at the carbamate group enables functional group interconversion:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| TFA/DCM | 0–5°C, 30 min | Deprotected amine (trifluoroacetate salt) | Peptide synthesis | |

| Pyridine/TEA | DCM, 0°C | Mesylated intermediates | Macrocyclic inhibitor synthesis |

Case Study : TFA-mediated deprotection in dichloromethane quantitatively removes the tert-butyl group, enabling downstream coupling in peptide synthesis .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions modifies the carbamate structure:

| Conditions | Product | Key Observations | Source |

|---|---|---|---|

| 6M HCl, reflux | Free amine + CO₂ | Complete decomposition after 2 hours | |

| K₃PO₄ (50% w/w) | Carboxylic acid derivatives | Used in tandem with formaldehyde alkylation |

Notable Application : Hydrolysis under basic conditions facilitates the synthesis of epoxyketone intermediates for proteasome inhibitors .

Coupling Reactions

The compound serves as a building block in peptide synthesis via amide bond formation:

| Coupling Reagent | Base | Product | Efficiency | Source |

|---|---|---|---|---|

| TBTU | NMM | Peptidomimetic inhibitors | >85% yield | |

| EDCl/HOBt | DIPEA | Macrocyclic epoxyketones | 78% yield |

Mechanistic Detail : TBTU activates the carboxylate intermediate, enabling efficient coupling with amino groups in complex peptide backbones .

Stability Under Synthetic Conditions

The compound demonstrates stability in diverse solvents but decomposes under prolonged exposure to strong acids or bases:

| Condition | Stability | Degradation Pathway | Source |

|---|---|---|---|

| pH 7.4, 37°C | Stable for >24 hours | No significant decomposition | |

| 1M NaOH, RT | Rapid hydrolysis (t₁/₂ = 15 min) | Cleavage of carbamate linkage |

Comparative Reactivity Insights

A comparative analysis of analogous carbamates reveals:

| Structural Feature | Reactivity Trend | Impact on Yield |

|---|---|---|

| tert-Butyl protection | Enhanced stability toward nucleophiles | +20–30% yield |

| Methoxy(methyl)amino group | Facilitates redox-neutral transformations | Broad functionalization |

This compound’s reactivity profile underscores its utility in synthesizing peptidomimetics, protease inhibitors, and chiral intermediates. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields .

科学研究应用

Chemical Properties and Structure

This compound features a tert-butyl group, which is commonly utilized in organic synthesis for protecting amines and alcohols. The methoxy(methyl)amino group indicates potential biological activity, as such functional groups are often involved in interactions with biological targets. Its molecular formula is .

Medicinal Chemistry Applications

Drug Development:

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate has been studied for its role in drug design, particularly as a potential therapeutic agent targeting neurotransmitter systems. Compounds with similar structures have shown efficacy in modulating neurotransmitter activity, which could lead to treatments for neurological disorders .

Case Studies:

Research has indicated that carbamate derivatives can exhibit significant biological activities, such as enzyme inhibition and receptor modulation. For instance, studies on related compounds have demonstrated their effectiveness against specific enzymes involved in metabolic pathways .

Organic Synthesis

Protecting Group in Synthesis:

The tert-butyl group serves as an effective protecting group for amines during chemical reactions. This characteristic allows for selective reactions without interfering with other functional groups present in complex molecules .

Synthesis Pathways:

The synthesis of this compound can involve various methods, including:

- Direct alkylation of amines.

- Carbamate formation through reaction with isocyanates.

These methods enable the creation of diverse derivatives that can be tailored for specific applications .

Biological Research

Interaction Studies:

Research involving this compound typically focuses on its binding affinity and efficacy against specific biological targets. Interaction studies may include:

- Receptor binding assays to determine the compound's affinity for neurotransmitter receptors.

- Enzyme activity assays to evaluate its inhibitory effects on target enzymes.

Such studies are crucial for understanding the pharmacological potential of this compound .

作用机制

The mechanism of action of (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate: A similar compound without the (S) configuration.

tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate: A compound with a different stereochemistry.

tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate: A compound with a different functional group.

Uniqueness

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is unique due to its specific stereochemistry and combination of functional groups

生物活性

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is a synthetic organic compound belonging to the carbamate class. Carbamates are known for their stability and versatility in medicinal chemistry, often serving as enzyme inhibitors or modulators. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |

| Molecular Formula | C13H26N2O4 |

| Molecular Weight | 258.36 g/mol |

| CAS Number | 1172623-95-8 |

| Boiling Point | Not available |

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy(methyl)amino group enhances binding through hydrogen bonding and other non-covalent interactions.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties . For example, it has been studied as a potential inhibitor of serine proteases, which play crucial roles in various biological processes, including digestion and immune response. The compound's ability to inhibit these enzymes could lead to therapeutic applications in conditions where protease activity is dysregulated.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties . Its structural similarities to known anticancer agents allow for speculation about its potential efficacy against certain cancer cell lines. Further investigation is required to elucidate its mechanisms and effectiveness in clinical settings.

Anti-inflammatory Properties

Another area of interest is the compound's potential anti-inflammatory effects . By modulating enzyme activity involved in inflammatory pathways, it may contribute to reducing inflammation in various diseases, including autoimmune disorders.

In Vitro Studies

A study published in Nature Communications explored the effects of various carbamate derivatives on TMPRSS2, a serine protease involved in viral infections such as SARS-CoV-2. Although this compound was not the primary focus, related compounds demonstrated significant inhibition of TMPRSS2 activity with IC50 values ranging from 2.5 nM to 215.9 nM, suggesting that similar structures might exhibit comparable biological activities .

Clinical Implications

Research has indicated that carbamate derivatives can enhance drug delivery systems due to their favorable pharmacokinetic profiles. The high gastrointestinal absorption rate of this compound positions it as a candidate for oral bioavailability studies .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50/Ki Values |

|---|---|---|

| Tert-butyl carbamate | General enzyme inhibition | Varies by target |

| Methoxy(methyl)amine | Neurotransmitter modulation | Not specified |

| (S)-tert-butyl (2,6-dimethyl-3-oxoheptan-4-yloxy)carbamate | Anticancer activity | Not specified |

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h9H,7-8H2,1-6H3,(H,13,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPFIWONJYTOMV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146901 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160801-73-0 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160801-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。